molecular formula C22H18O2 B058341 (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol CAS No. 116204-39-8

(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol

Cat. No.: B058341
CAS No.: 116204-39-8
M. Wt: 314.4 g/mol
InChI Key: MNRCSHSTIWDUPJ-FGZHOGPDSA-N
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Description

(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol is a chiral diol compound known for its significant role in asymmetric synthesis and chiral resolution. This compound is characterized by its two naphthyl groups attached to a central ethane backbone, making it an important chiral auxiliary in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol typically involves the reduction of the corresponding diketone or the dihydroxylation of the corresponding olefin. One common method is the asymmetric dihydroxylation of 1,2-di(1-naphthyl)ethylene using osmium tetroxide (OsO4) in the presence of a chiral ligand. The reaction is carried out under mild conditions, often at room temperature, and yields the desired diol with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol undergoes various chemical reactions, including:

    Oxidation: The diol can be oxidized to the corresponding diketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other chromium-based oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Tosyl chloride (TsCl) for tosylation, followed by nucleophilic substitution.

Major Products

    Oxidation: 1,2-Di(1-naphthyl)ethane-1,2-dione.

    Reduction: 1,2-Di(1-naphthyl)ethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Employed in the study of enzyme mechanisms and as a chiral selector in chromatography.

    Medicine: Investigated for its potential in drug development and as a building block for chiral pharmaceuticals.

    Industry: Utilized in the production of chiral catalysts and ligands for various industrial processes.

Mechanism of Action

The mechanism by which (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol exerts its effects is primarily through its ability to induce chirality in chemical reactions. The compound interacts with substrates and reagents in a stereoselective manner, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved include the formation of chiral intermediates and transition states that favor one enantiomer over the other.

Comparison with Similar Compounds

Similar Compounds

    (S,S)-(-)-1,2-Di(1-naphthyl)-1,2-ethanediol: The enantiomer of (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol, used in similar applications but with opposite chirality.

    1,2-Di(1-naphthyl)ethane: The reduced form of the diol, lacking the hydroxyl groups.

    1,2-Di(1-naphthyl)ethane-1,2-dione: The oxidized form of the diol, containing ketone groups instead of hydroxyl groups.

Uniqueness

This compound is unique due to its high enantiomeric purity and its ability to act as a chiral auxiliary in a wide range of asymmetric syntheses. Its structural features, including the two naphthyl groups, provide steric and electronic environments that are highly conducive to stereoselective reactions.

Properties

IUPAC Name

(1R,2R)-1,2-dinaphthalen-1-ylethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-24H/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRCSHSTIWDUPJ-FGZHOGPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438355
Record name (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116204-39-8
Record name (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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